molecular formula C17H17NO B1509864 Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- CAS No. 123088-61-9

Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-

Cat. No.: B1509864
CAS No.: 123088-61-9
M. Wt: 251.32 g/mol
InChI Key: ANOKSAORNKFXLI-UHFFFAOYSA-N
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Description

Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene): is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The specific conditions and reagents used can vary, but the general approach involves careful control of temperature and pH to ensure the correct formation of the indole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as catalytic reactions or the use of specific reagents to increase yield and purity. The process is often optimized to minimize waste and improve efficiency, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the indole ring to more oxidized forms.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include various indole derivatives, which may have different applications in research and industry.

Scientific Research Applications

Organic Synthesis

Acetaldehyde derivatives are crucial in organic synthesis as intermediates for creating more complex molecules. They are used in the preparation of:

  • Cyanine Dyes: These dyes are important in biological imaging and photonics due to their fluorescent properties .
  • Photopolymers: The compound serves as a reactant in the development of photopolymer materials used in various industrial applications .

Biological Applications

Research indicates that acetaldehyde derivatives can be utilized in biological contexts:

  • Fluorescent Probes: The compound has been employed to create fluorescent probes for cellular imaging, particularly for tracking pH changes within cells.
  • Antimicrobial Agents: Some derivatives have shown promising antibacterial and antifungal properties, making them candidates for pharmaceutical applications.

Material Science

In materials science, acetaldehyde derivatives are explored for their potential in developing advanced materials:

  • Photochromic Dyes: These compounds can change color upon exposure to light, making them suitable for applications in smart materials and sensors.
  • Electroluminescent Materials: The unique electronic properties of these compounds allow their use in creating light-emitting devices.

Case Study 1: Synthesis of Indole Derivatives

A recent study focused on synthesizing new indole derivatives from acetaldehyde through condensation reactions with various amines. The resulting compounds exhibited distinct biological activities and were characterized using spectroscopic techniques such as NMR and FT-IR .

CompoundSynthesis MethodBiological Activity
C1Condensation with 2-(1,1-dimethyl-1H-indole)Antimicrobial
C2Reaction with phthalic anhydrideFluorescent probe

Case Study 2: Development of Fluorescent Probes

Another research initiative explored the use of acetaldehyde derivatives in developing fluorescent probes for real-time imaging of biological processes. The study demonstrated that these probes could effectively label tumor cells, allowing for enhanced imaging techniques in cancer research .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is similar to other indole derivatives, but it has unique structural features that distinguish it from others. Some similar compounds include:

  • Indole-3-acetic acid (IAA): : A plant hormone with various biological activities.

  • Tryptophan: : An essential amino acid that serves as a precursor to many indole derivatives.

  • Indomethacin: : A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

These compounds share the indole structure but differ in their functional groups and applications, highlighting the uniqueness of acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene).

Biological Activity

Acetaldehyde, specifically the compound known as (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-acetaldehyde, is a derivative of acetaldehyde that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H29ClN2
  • Molecular Weight : 392.97 g/mol
  • CAS Number : 6320-14-5
  • Density : 1.06 g/cm³ at 20°C
  • Boiling Point : 608.73°C
  • Solubility : Slightly soluble in methanol and water (26.53 mg/L at 25°C) .

Pharmacological Effects

Acetaldehyde is primarily recognized for its role as a metabolite in alcohol metabolism. It exhibits both toxic and pharmacological properties:

  • Toxicity : Acetaldehyde is classified as toxic if ingested and can cause skin irritation . It has been linked to various adverse health effects, particularly in chronic alcohol consumers where elevated levels can lead to significant physiological disturbances.
  • Pharmacological Properties :
    • Sedative Effects : High doses induce sedative effects and impair movement and memory .
    • Behavioral Stimulation : Lower doses may produce stimulant effects similar to those of addictive substances .
    • Cardiovascular Effects : Acetaldehyde stimulates the release of epinephrine and norepinephrine, leading to increased heart rate and blood pressure initially, followed by potential hypotension at higher concentrations due to its effects on smooth muscle .

Acetaldehyde interacts with neurotransmitters and proteins in the body, forming adducts that may mediate its effects. Notably, it condenses with biogenic amines such as dopamine and serotonin to form compounds like Salsolinol, which possess psychoactive properties .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of acetaldehyde derivatives. For instance, compounds derived from acetaldehyde have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were comparable to standard antibiotics like ampicillin .

Cancer Research

Research indicates that certain derivatives of acetaldehyde may exhibit anticancer activity. A study involving quinazoline derivatives highlighted their potential against cancerous cells, suggesting that modifications of acetaldehyde can lead to promising therapeutic agents in oncology .

Data Table

PropertyValue
Molecular FormulaC25H29ClN2
Molecular Weight392.97 g/mol
Density1.06 g/cm³
Boiling Point608.73°C
SolubilitySlightly soluble in water
ToxicityToxic if swallowed
Antimicrobial ActivityEffective against S. aureus
Potential Anticancer ActivityYes

Properties

IUPAC Name

2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-17(2)15(10-11-19)18(3)14-9-8-12-6-4-5-7-13(12)16(14)17/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOKSAORNKFXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC=O)N(C2=C1C3=CC=CC=C3C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727443
Record name (1,1,3-Trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123088-61-9
Record name (1,1,3-Trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
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Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
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Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
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Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
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Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
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Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-

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